Calcium-43

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

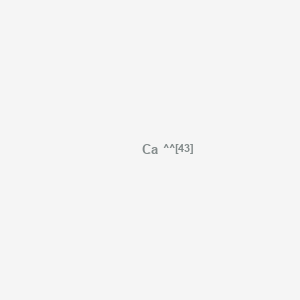

Calcium-43 is an isotope of calcium, a soft gray metallic element belonging to group 2 of the periodic table. It is essential for living organisms and plays several critical roles in the body, including bone health, muscle function, nerve transmission, and blood clotting. Unlike its more abundant stable isotopes, Calcium-43 is less common and has specific applications in scientific research and nuclear studies .

Synthesis Analysis

The synthesis of Calcium-43 typically involves nuclear reactions. One common method is through the irradiation of stable calcium isotopes (such as Calcium-40 or Calcium-42) with high-energy particles (e.g., protons, neutrons, or alpha particles). These reactions lead to the formation of Calcium-43 via nuclear transmutation. Researchers use particle accelerators or nuclear reactors to produce and isolate this isotope for further study .

Chemical Reactions Analysis

Calcium-43 participates in various chemical reactions similar to stable calcium isotopes. It readily forms compounds with other elements, such as calcium carbonate (CaCO₃), calcium chloride (CaCl₂), and calcium hydroxide (Ca(OH)₂). These compounds play essential roles in biological processes, including bone formation, muscle contraction, and enzyme activation .

Physical And Chemical Properties Analysis

Scientific Research Applications

1. Elucidation of Calcium Sites in Biological Materials

Calcium-43 solid state NMR spectroscopy has been implemented to elucidate calcium sites in biological materials, such as bones and proteins. This technique allows for the investigation of calcium's electronic environment and coordination environment, providing insights into biological processes where calcium plays a critical role (Laurencin et al., 2009).

2. Probing Calcium Binding Environments

Calcium-43 NMR spectroscopy is a powerful tool for probing calcium binding environments in various materials, including metalloproteins, minerals, glasses, and organic complexes. It provides structural insights through quadrupolar and chemical shift parameters, useful for understanding calcium coordination and its involvement in biological processes (Bryce, 2010).

3. Insights into Polymorphism and Hydration

The interplay between Calcium-43 chemical shift and electric field gradient tensors serves as a sensitive probe for understanding structure, polymorphism, and hydration in calcium compounds. This approach helps in distinguishing polymorphs and assessing hydration levels in various calcium-containing materials (Widdifield et al., 2014).

4. Analysis of Hydroxyapatite and Bone Structure

High-resolution Calcium-43 solid-state NMR studies of hydroxyapatite provide detailed information about the distinct calcium sites in bone structure, contributing to the understanding of bone formation and related biological processes (Laurencin et al., 2008).

5. Distinguishing Calcium Environments in Nanomaterials

Dynamic nuclear polarization enhanced 43Ca NMR spectroscopy has enabled the differentiation of surface and core species in hydroxyapatite nanoparticles. This technique offers a detailed study of calcium environments in nanostructured materials, crucial for understanding biological interfaces (Lee et al., 2017).

6. Low-Cost Strategies for Calcium-43 NMR Spectroscopy

Innovations in 43Ca NMR spectroscopy have introduced low-cost strategies, making it more accessible for studying calcium in solid materials. This approach reduces the need for expensive calcium-enriched samples or extensive experimentation (Wong et al., 2011).

Mechanism of Action

The mechanism of action of Calcium-43 primarily relates to its role in cellular signaling. It acts as a secondary messenger within cells, regulating processes like muscle contraction, neurotransmitter release, and hormone secretion. Calcium ions (including Calcium-43) move across cell membranes through specialized channels, triggering intracellular responses. These responses are crucial for maintaining homeostasis and supporting vital physiological functions .

properties

IUPAC Name |

calcium-43 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca/i1+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPRJOBELJOOCE-AKLPVKDBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ca] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[43Ca] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

42.958766 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium-43 | |

CAS RN |

14333-06-3 |

Source

|

| Record name | Calcium, isotope of mass 43 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014333063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate](/img/structure/B1499227.png)

![N-[1-(5,5-Dimethyl-3-oxo-cyclohex-1-enyl)-vinyl]-acetamide](/img/structure/B1499232.png)

![N-[1-(3-Oxocyclohex-1-enyl)vinyl]acetamide](/img/structure/B1499241.png)

![N-[1-(6-Methyl-2-oxo-2H-pyran-4-yl)vinyl]acetamide](/img/structure/B1499242.png)